Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring a pyridinium core with multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides or sulfates. For Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride, the process may involve the following steps:
Quaternization Reaction: Pyridine reacts with an alkyl halide or sulfate at elevated temperatures (around 150°C) in the absence of a solvent.
Functional Group Introduction:
Industrial Production Methods
Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridinium salts to pyridines, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridines, and various functionalized pyridinium derivatives .
Scientific Research Applications
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antimalarial agent.
Materials Science: Used in the development of ionic liquids and as a component in advanced materials for electronic applications.
Biological Research: Investigated for its role in gene delivery and as an inhibitor of cholinesterase enzymes.
Industrial Applications: Employed as a surfactant, corrosion inhibitor, and in polymerization processes.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with biological targets such as enzymes and receptors. For instance, as cholinesterase inhibitors, they bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The presence of functional groups like trifluoromethyl and methoxy enhances their binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quaternary Ammonium Salts: Similar in structure but differ in the nitrogen atom’s substituents.
Pyridinium Ylides: Contain a ylide functional group, making them useful in different organic reactions.
Benzimidazole Derivatives: Share the benzimidazole core but differ in the attached functional groups.
Uniqueness
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
CAS No. |
124474-51-7 |
---|---|
Molecular Formula |
C18H19ClF3N3OS2 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[2-[(ethyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C18H19F3N3OS2.ClH/c1-4-26-27-10-15-11(2)16(25-3)7-8-24(15)17-22-13-6-5-12(18(19,20)21)9-14(13)23-17;/h5-9H,4,10H2,1-3H3,(H,22,23);1H/q+1;/p-1 |
InChI Key |
STXIVTPMKRRBSN-UHFFFAOYSA-M |
Canonical SMILES |
CCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.